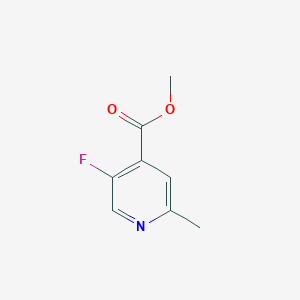

Methyl 5-fluoro-2-methylisonicotinate

Description

Methyl 5-fluoro-2-methylisonicotinate is a fluorinated pyridine derivative with a methyl ester group at position 4 and substituents at positions 2 (methyl) and 5 (fluoro) on the aromatic ring. Replacing the methoxy group (OCH₃) with a methyl (CH₃) reduces the molecular weight to approximately 169.15 g/mol (C₈H₈FNO₂), altering its physicochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNQVBSKYLSQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245570 | |

| Record name | Methyl 5-fluoro-2-methyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885588-15-8 | |

| Record name | Methyl 5-fluoro-2-methyl-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885588-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-2-methyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-fluoro-2-methylisonicotinate typically involves the esterification of 5-fluoro-2-methylisonicotinic acid. One common method includes the reaction of 5-fluoro-2-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-methylisonicotinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Oxidation: 5-fluoro-2-methylisonicotinic acid.

Reduction: 5-fluoro-2-methylisonicotinyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-fluoro-2-methylisonicotinate serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active molecules.

- Antiviral Agents : The compound has been investigated for its role in synthesizing antiviral agents. For instance, derivatives of isonicotinate have shown efficacy against HIV-1 integrase, making this compound a potential precursor in developing new antiviral drugs .

- Anticancer Research : There is emerging evidence that compounds derived from this compound exhibit anticancer properties. Studies have indicated that related compounds can induce apoptosis in cancer cells by binding to microtubules and inhibiting tubulin polymerization .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, facilitating the creation of more complex structures.

- Synthesis of Heterocycles : this compound can be transformed into various heterocyclic compounds, which are essential frameworks in many pharmaceuticals. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability .

- Fluorinated Building Blocks : As a fluorinated derivative, it is used to introduce fluorine into organic molecules, which can significantly alter their pharmacokinetic properties and biological activity. Fluorination is known to improve the lipophilicity and bioavailability of drug candidates .

The biological activities of this compound are notable, particularly in its interactions with cellular systems.

- Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating significant inhibitory effects, which could lead to the development of new antibiotics .

- Anticancer Properties : In vitro studies have highlighted the potential anticancer effects of related compounds. For example, certain complexes derived from this compound exhibited cytotoxicity against several human cancer cell lines, suggesting its utility in cancer therapy .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-methylisonicotinate in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

The table below compares Methyl 5-fluoro-2-methylisonicotinate (hypothetical) with structurally related compounds, highlighting substituent-driven differences:

*Hypothetical data inferred from structural analogues.

Key Observations:

Substituent Electronegativity :

- Fluorine (F) at position 5 enhances metabolic stability and binding affinity in drug-receptor interactions due to its electronegativity .

- Chlorine (Cl) in Methyl 2-chloro-5-fluoronicotinate increases molecular weight and lipophilicity compared to methyl or methoxy groups, favoring agrochemical applications .

Steric and Solubility Effects :

- The methoxy group (OCH₃) in Methyl 5-fluoro-2-methoxyisonicotinate improves aqueous solubility compared to the methyl analogue but reduces membrane permeability .

- The trifluoromethyl (CF₃) group in Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate significantly boosts lipophilicity, enhancing blood-brain barrier penetration for neuroprotective studies .

Bioactivity: Amino-substituted derivatives (e.g., Methyl 2-amino-5-fluoroisonicotinate) serve as precursors for kinase inhibitors, leveraging the NH₂ group for hydrogen bonding in active sites . Dichloro analogues (e.g., Methyl 2,5-dichloroisonicotinate) exhibit higher reactivity in cross-coupling reactions due to the electron-withdrawing effects of Cl .

Physicochemical and Application Differences

- Volatility and Stability : Methyl esters generally exhibit lower volatility compared to free acids, making them suitable for synthetic intermediates. Fluorine further stabilizes the molecule against oxidative degradation .

- Synthetic Utility : Chloro and bromo substituents (e.g., 2-Bromo-5-chloroisonicotinic acid, CAS 623585-74-0 ) are preferred in Pd-catalyzed couplings, whereas fluoro/methyl groups are leveraged for direct functionalization.

Biological Activity

Methyl 5-fluoro-2-methylisonicotinate is a fluorinated derivative of isonicotinic acid, which has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

The presence of the fluorine atom at the 5-position enhances the compound's lipophilicity and receptor binding affinity, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Receptor Binding : The compound is hypothesized to act as an antagonist for certain receptors involved in pain sensation and thermoregulation.

- DNA Intercalation : Some studies suggest that it may exhibit DNA intercalation properties, similar to other fluorinated compounds, which can lead to anticancer activity by disrupting DNA replication in cancer cells.

Anticancer Activity

A study conducted on organometallic complexes containing this compound demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes the cytotoxicity results:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| BEL-7402 | 8.1 | High sensitivity to the compound |

| A2780 (Ovarian) | 16.2 | Moderate sensitivity |

| A549 (Lung) | 10.5 | Effective against lung carcinoma |

| HCT116 (Colon) | 3.4 | Most sensitive among tested cell lines |

These findings indicate that this compound and its derivatives could serve as promising candidates for further development as anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A study assessed its effectiveness against various bacterial strains using the disc diffusion method. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results suggest that the compound exhibits moderate antibacterial activity, making it a candidate for further investigation in antimicrobial therapy.

Case Studies and Research Findings

- Cytotoxicity Study : An investigation into the cytotoxic effects of this compound on human cancer cell lines revealed a dose-dependent response, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to analyze cell viability and apoptosis markers.

- Mechanistic Insights : Research into the mechanism of action indicated that this compound may induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) production. This oxidative stress is believed to play a crucial role in its anticancer activity.

- Synergistic Effects : A combination therapy study demonstrated that when used alongside established chemotherapeutics, this compound enhanced the efficacy of these drugs in resistant cancer cell lines, suggesting potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-fluoro-2-methylisonicotinate, and how can intermediates be characterized?

- Answer : Synthesis typically involves multi-step reactions starting with fluorinated pyridine derivatives. For example, nucleophilic substitution or esterification reactions under anhydrous conditions using catalysts like H₂SO₄ or DCC (dicyclohexylcarbodiimide). Intermediates such as 5-(dimethoxymethyl)-2-fluorobenzaldehyde (CAS 334019-14-6) should be characterized via 1H/13C NMR for structural confirmation and HPLC for purity assessment (>90% by area normalization) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Answer : Follow GHS hazard guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~207–209°C) .

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Q. Which analytical techniques are essential for verifying the identity and purity of this compound?

- Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 198.19 g/mol for related analogs) .

- FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .

- Melting Point Analysis : Compare observed values (e.g., 82–83°C for structurally similar esters) to literature data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Answer : Design controlled stability studies:

- Experimental Setup : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours.

- Analysis : Monitor degradation via UPLC-MS/MS to quantify parent compound loss and identify degradation products (e.g., hydrolysis to carboxylic acid derivatives). Conflicting data may arise from differences in solvent systems or impurity profiles; use accelerated stability testing (ICH Q1A guidelines) to standardize conditions .

Q. What experimental strategies are recommended for studying the reactivity of the fluorinated methyl group in cross-coupling reactions?

- Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated methyl groups) to track reaction pathways via NMR or LC-MS .

- Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts in Suzuki-Miyaura or Ullmann couplings. Optimize parameters (temperature, solvent polarity) to enhance yield and selectivity.

- Computational Modeling : Apply DFT calculations to predict transition states and regioselectivity .

Q. How should environmental impact assessments be designed to evaluate the ecotoxicity of this compound?

- Answer :

- Toxicity Testing : Use Daphnia magna (acute immobilization) and Aliivibrio fischeri (bioluminescence inhibition) assays to assess aquatic toxicity .

- Degradation Studies : Perform photolysis (UV light) and hydrolysis (pH 7–9) experiments to estimate half-lives.

- Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .

Methodological Notes

- Data Presentation : Use tables to summarize analytical results (e.g., retention times, spectral peaks) and avoid redundancy with figures .

- Literature Review : Prioritize peer-reviewed journals over vendor catalogs; cross-reference CAS registry numbers (e.g., 2459-09-8 for methyl isonicotinate analogs) to validate claims .

- Ethical Compliance : Dispose of waste via certified hazardous waste contractors, adhering to local regulations for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.